2-Phenylethanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Properties

A study published in the Ad-Dawaa Journal of Pharmaceutical Sciences investigated 2-PESA derivatives as potential inhibitors for the main protease enzyme (Mpro) of SARS-CoV-2, the virus that causes COVID-19. The researchers used computational methods (molecular docking) to analyze how well these derivatives might bind to the Mpro enzyme. Their findings showed that some 2-PESA derivatives exhibited promising binding affinity, suggesting they could be candidates for further development as antiviral drugs [1].

Source

[1] Molecular Docking Study on COVID-19 Drug Activity of N-(2-phenylethyl)methanesulfonamide Derivatives as Main Protease Inhibitor | Ad-Dawaa Journal of Pharmaceutical Sciences ()

Important to Note

This is an initial study based on computational modeling. Further research is needed to determine if 2-PESA derivatives have actual antiviral effects and are safe for use in humans.

Organic Synthesis

Organic chemists are interested in developing efficient methods for synthesizing new molecules. A study published in ChemInform explored a new synthetic approach for creating various sulfonamide derivatives, including 2-PESA. The researchers identified a reaction scheme that could be useful for the large-scale production of these molecules [2].

Source

[2] ChemInform Abstract: New Synthetic Approach to Phenylmethanesulfonamide Derivatives on the Basis of Phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide. | Request PDF ResearchGate:

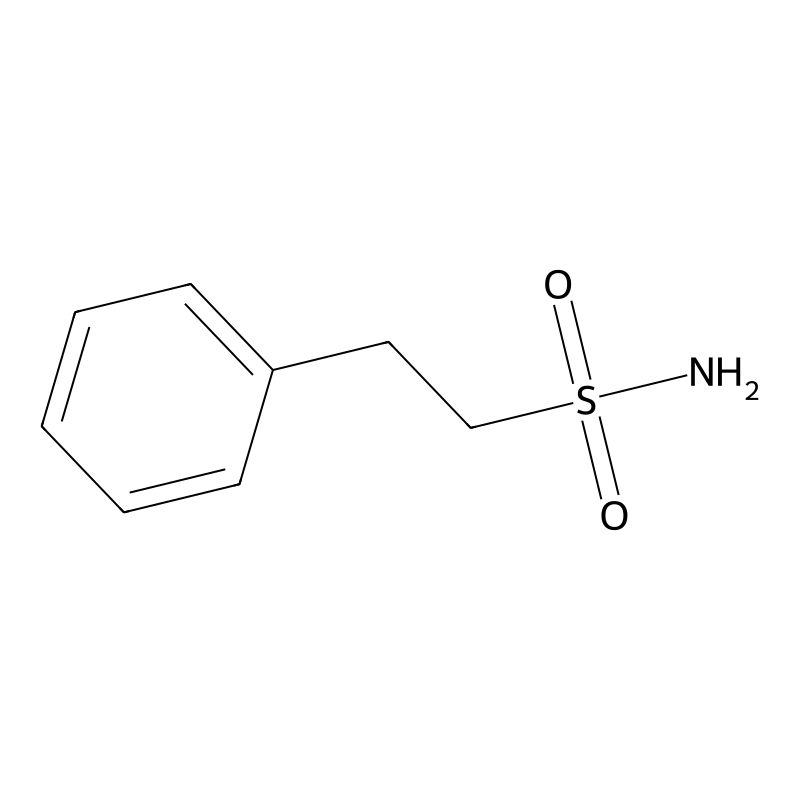

2-Phenylethanesulfonamide is an organic compound characterized by the chemical formula . It consists of a phenyl group attached to an ethanesulfonamide moiety, making it a sulfonamide derivative. This compound is noted for its potential biological activities and applications in medicinal chemistry. It appears as a white to off-white solid and is soluble in organic solvents.

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where it can react with electrophiles.

- Acid-Base Reactions: As a sulfonamide, it can act as a weak acid due to the presence of the sulfonic acid group, allowing it to interact with bases.

- Formation of Sulfonylureas: 2-Phenylethanesulfonamide can react with isocyanates to form sulfonylureas, which are often explored for their pharmacological properties.

The biological activity of 2-Phenylethanesulfonamide has been investigated in various studies. It has been shown to exhibit:

- Antimicrobial Properties: Like many sulfonamides, it may possess antibacterial activity against certain pathogens.

- Anti-inflammatory Effects: Some research suggests that compounds in the sulfonamide class can exhibit anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.

- Potential Antitumor Activity: Preliminary studies indicate that 2-Phenylethanesulfonamide may have cytotoxic effects on specific cancer cell lines.

Several synthesis methods for 2-Phenylethanesulfonamide have been reported:

- Direct Sulfonation: Phenethylamine can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

- Reaction with Sulfonyl Chlorides: Phenethylamine can react with a suitable sulfonyl chloride under basic conditions to yield the desired sulfonamide.

- Patented Methods: Various patents describe methods for synthesizing 2-Phenylethanesulfonamide, emphasizing different reaction conditions and reagents used in the process .

2-Phenylethanesulfonamide finds applications in several fields:

- Pharmaceuticals: It is explored for its potential use as an antimicrobial or anti-inflammatory agent.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Agriculture: Investigated for its potential application as a pesticide or herbicide due to its biological activity.

Interaction studies involving 2-Phenylethanesulfonamide focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Studies assess how this compound interacts with other drugs, particularly those metabolized by cytochrome P450 enzymes.

- Protein Binding Studies: Investigations into how well the compound binds to plasma proteins, which affects its bioavailability and therapeutic efficacy.

Several compounds share structural similarities with 2-Phenylethanesulfonamide. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Aminobenzenesulfonamide | Contains an amino group instead of a phenyl group. | |

| Sulfanilamide | A classic sulfa drug used primarily as an antibiotic. | |

| Benzeneethanesulfonamide | Contains an additional hydroxyl group, altering solubility. | |

| N-(4-Methylphenyl)ethanesulfonamide | Methyl substitution on the phenyl ring enhances lipophilicity. |

Each of these compounds exhibits unique biological activities and properties that differentiate them from 2-Phenylethanesulfonamide while sharing the common sulfonamide functional group.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant